Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor
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Overview
Description
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor is a chemical compound that serves as an intermediate in the synthesis of Deshydroxyethoxy Ticagrelor. It is an analog of Ticagrelor, an antiplatelet agent used to prevent heart attacks, myocardial infarction, and other pulmonary diseases .
Preparation Methods
The synthesis of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor involves several steps. The compound is typically prepared through a series of organic reactions, including the protection and deprotection of functional groups, as well as the formation of dimethylmethylene bridges. The reaction conditions often involve the use of solvents like dichloromethane and ethyl acetate, and the reactions are carried out at room temperature .
Chemical Reactions Analysis
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential effects on biological systems, particularly in relation to its parent compound, Ticagrelor.
Medicine: It is investigated for its potential use as an antiplatelet agent, similar to Ticagrelor, in the prevention of heart attacks and other cardiovascular diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting the P2Y12 receptor on platelets, thereby preventing platelet aggregation and reducing the risk of blood clots. This mechanism is similar to that of Ticagrelor, its parent compound .
Comparison with Similar Compounds
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor is unique in its structure and function compared to other similar compounds. Some similar compounds include:
Ticagrelor: The parent compound, used as an antiplatelet agent.
Clopidogrel: Another antiplatelet agent with a different mechanism of action.
Properties
IUPAC Name |
(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2N6O3S/c1-4-7-36-23-28-21(27-15-9-12(15)11-5-6-13(25)14(26)8-11)18-22(29-23)32(31-30-18)16-10-17(33)20-19(16)34-24(2,3)35-20/h5-6,8,12,15-17,19-20,33H,4,7,9-10H2,1-3H3,(H,27,28,29)/t12-,15+,16+,17-,19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHHRVYXULTCNA-FNOIDJSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)O)NC5CC5C6=CC(=C(C=C6)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)O)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F2N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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